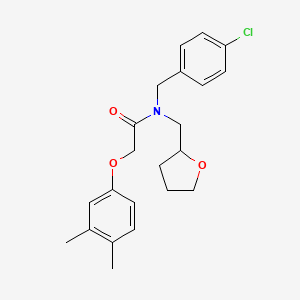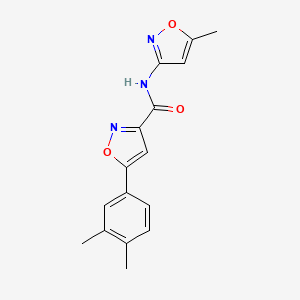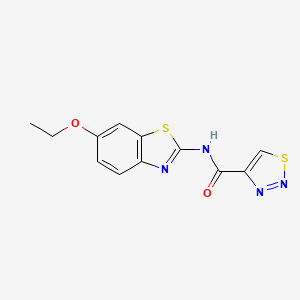
N-(3-chlorophenyl)-3,4,6-trimethyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-CHLOROPHENYL)-3,4,6-TRIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-3,4,6-TRIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of Thiophene Ring: The thiophene ring can be attached through a Suzuki coupling reaction between a thiophene boronic acid and a halogenated benzofuran intermediate.
Final Amidation: The final step involves the amidation reaction between the intermediate product and an appropriate amine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzofuran and chlorophenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like bromine or iodine can be used for halogenation, while nitration can be achieved using a mixture of nitric and sulfuric acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-CHLOROPHENYL)-3,4,6-TRIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent due to its unique structural features.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Organic Electronics: The compound’s ability to conduct electricity makes it a candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-3,4,6-TRIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It may inhibit the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLOROPHENYL)-3,4,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE: Lacks the thiophene ring, which may affect its electronic properties and biological activity.
N-(3-CHLOROPHENYL)-3,4,6-TRIMETHYL-N-METHYL-1-BENZOFURAN-2-CARBOXAMIDE: Lacks the thiophene ring and has a different substitution pattern, potentially altering its reactivity and applications.
Uniqueness
The presence of both the thiophene and benzofuran rings in N-(3-CHLOROPHENYL)-3,4,6-TRIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE makes it unique compared to other similar compounds
Properties
Molecular Formula |
C23H20ClNO2S |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3,4,6-trimethyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H20ClNO2S/c1-14-10-15(2)21-16(3)22(27-20(21)11-14)23(26)25(13-19-8-5-9-28-19)18-7-4-6-17(24)12-18/h4-12H,13H2,1-3H3 |
InChI Key |
KSBRLLYWCWIRBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(OC2=C1)C(=O)N(CC3=CC=CS3)C4=CC(=CC=C4)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethylphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11355844.png)
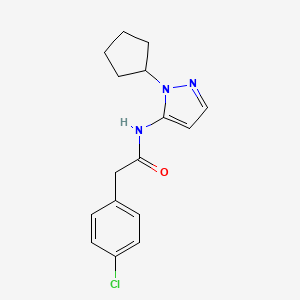
![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(4-fluorophenoxy)acetamide](/img/structure/B11355860.png)
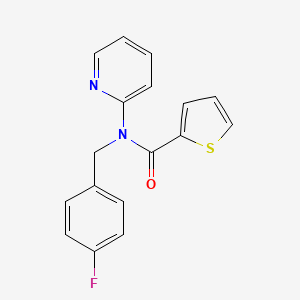
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-ethoxybenzamide](/img/structure/B11355872.png)
![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B11355874.png)

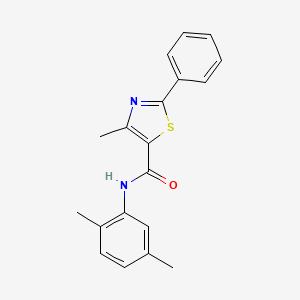
![4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B11355903.png)
![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide](/img/structure/B11355906.png)
![5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide](/img/structure/B11355913.png)
